Synthesis pathways for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Synthesis pathways for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal and agricultural chemistry. The synthesis leverages the robust and versatile Hurd-Mori reaction for the formation of the core 1,2,3-thiadiazole ring system. This document details the mechanistic underpinnings, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for researchers in drug development and organic synthesis. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including potential applications as antibacterial, antiviral, and anticancer agents. The incorporation of a cyclopropyl group at the 5-position and a carboxylic acid at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide focuses on a logical and efficient synthetic route to 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid, starting from readily accessible materials.
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid can be efficiently achieved through a multi-step process centered around the Hurd-Mori 1,2,3-thiadiazole synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[1] Our proposed pathway begins with the synthesis of a key α-keto ester intermediate, followed by oximation, Hurd-Mori cyclization, and final ester hydrolysis.
Figure 1: Proposed synthetic pathway for 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid.
Step-by-Step Synthesis and Experimental Protocols
Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate (Intermediate A)
The synthesis of the α-keto ester, Ethyl 2-cyclopropyl-2-oxoacetate, is the initial and crucial step. This compound serves as a versatile building block.[2] While several methods exist for the synthesis of α-keto esters, a common approach involves the acylation of an appropriate organometallic reagent with an oxalyl chloride derivative or the oxidation of a corresponding α-hydroxy ester. For the purpose of this guide, we will consider Ethyl 2-cyclopropyl-2-oxoacetate as a commercially available or readily synthesizable starting material.[3]
Table 1: Physicochemical Properties of Ethyl 2-cyclopropyl-2-oxoacetate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| CAS Number | 519164-14-8 | [2] |
| Appearance | Liquid | [2] |
| Storage | 4 °C | [2] |
Oximation of Ethyl 2-cyclopropyl-2-oxoacetate to Yield Intermediate B
The conversion of the ketone in Ethyl 2-cyclopropyl-2-oxoacetate to an oxime is a standard and high-yielding reaction.[4] This step is critical as it introduces the nitrogen atom required for the subsequent cyclization.
Figure 2: Oximation of the α-keto ester.
Experimental Protocol:
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Dissolve Ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate.
Hurd-Mori Cyclization to Synthesize the 1,2,3-Thiadiazole Ring (Intermediate C)
This is the key step in the synthesis, where the 1,2,3-thiadiazole ring is formed. The Hurd-Mori reaction utilizes thionyl chloride to effect the cyclization of the α-hydroxyimino ester.[1][5]
Mechanism Insight: The reaction is believed to proceed through the formation of a chlorosulfinyl intermediate at the oxime oxygen, followed by an intramolecular cyclization with the elimination of sulfur dioxide and hydrogen chloride to form the thiadiazole ring.
Experimental Protocol:
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Dissolve Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate.
Hydrolysis of the Ester to the Carboxylic Acid (Final Product)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.
Figure 3: Final ester hydrolysis step.
Experimental Protocol:
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Dissolve Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
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Remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
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The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid.
Table 2: Summary of Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield |
| Oximation | Ethyl 2-cyclopropyl-2-oxoacetate | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Water | >90% |
| Cyclization | Ethyl 2-cyclopropyl-2-(hydroxyimino)acetate | Thionyl chloride | Chloroform or DCM | 60-80% |
| Hydrolysis | Ethyl 5-cyclopropyl-1,2,3-thiadiazole-4-carboxylate | Lithium hydroxide | THF, Water | >95% |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid. The Hurd-Mori reaction remains a cornerstone in the synthesis of 1,2,3-thiadiazoles, and its application here demonstrates its utility in accessing complex heterocyclic structures. Further optimization of reaction conditions, particularly in the cyclization step, could lead to improved yields and reduced reaction times. The availability of this synthetic route will facilitate further investigation into the biological activities of this class of compounds, potentially leading to the discovery of novel therapeutic agents.
References
-
Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
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Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. Available at: [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. Available at: [Link]
-
Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid - Molecules. Available at: [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Ethyl Cyclopropyl(oxo)acetate|CAS 519164-14-8 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. arpgweb.com [arpgweb.com]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
